ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851947-20-1
Cat. No.: VC4318432
Molecular Formula: C22H16ClN3O4S
Molecular Weight: 453.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851947-20-1 |
|---|---|
| Molecular Formula | C22H16ClN3O4S |
| Molecular Weight | 453.9 |
| IUPAC Name | ethyl 5-[(4-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H16ClN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-8-10-14(23)11-9-13)17(16)21(28)26(25-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,24,27) |
| Standard InChI Key | DHRLXGAEFXPYLJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Introduction
Ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the class of thieno[3,4-d]pyridazine derivatives. These compounds are recognized for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The presence of chlorobenzamido and phenyl substituents enhances its potential as a therapeutic agent.
Biological Activities and Potential Applications
Thieno[3,4-d]pyridazine derivatives, including ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, exhibit a range of biological activities:
-
Antiviral Activity: These compounds can interact with viral enzymes or receptors, potentially inhibiting viral replication.
-
Anti-inflammatory Activity: They may modulate inflammatory pathways, reducing inflammation in tissues.
-
Anticancer Activity: By interacting with cellular targets involved in cancer progression, these compounds could inhibit tumor growth.
-
Antimicrobial Activity: They have shown efficacy against various microbial strains, making them candidates for antimicrobial therapies.
Chemical Reactions and Modifications
Ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions to modify its structure and enhance biological activity or solubility. These reactions include nucleophilic substitutions, electrophilic additions, and cyclizations.
| Reaction Type | Purpose |
|---|---|
| Nucleophilic Substitution | Modify functional groups |
| Electrophilic Addition | Introduce new substituents |
| Cyclization | Form new heterocyclic rings |
Mechanism of Action
The mechanism of action for ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves interaction with biological targets such as enzymes or receptors involved in disease processes. This interaction can lead to the inhibition or modulation of these targets, resulting in therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume